molecular formula C28H25NO5 B3664993 methyl 4-{[6,7-dimethoxy-4-(4-methylphenyl)-2-naphthoyl]amino}benzoate

methyl 4-{[6,7-dimethoxy-4-(4-methylphenyl)-2-naphthoyl]amino}benzoate

Cat. No.: B3664993
M. Wt: 455.5 g/mol
InChI Key: RDUSINQKKVBWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 4-{[6,7-dimethoxy-4-(4-methylphenyl)-2-naphthoyl]amino}benzoate” is a complex organic molecule. It contains a methyl benzoate moiety, which is an ester with the formula C6H5CO2CH3 . It also has a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoate ester group could undergo reactions such as hydrolysis or transesterification, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester and aromatic rings would likely make it relatively nonpolar and soluble in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical process, its mechanism would depend on the specific reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its chemical properties, its potential uses in synthesis, or its biological activity, among other things .

Properties

IUPAC Name

methyl 4-[[6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-17-5-7-18(8-6-17)23-14-21(13-20-15-25(32-2)26(33-3)16-24(20)23)27(30)29-22-11-9-19(10-12-22)28(31)34-4/h5-16H,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUSINQKKVBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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